N-(2-(2-Bromopropanoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

Description

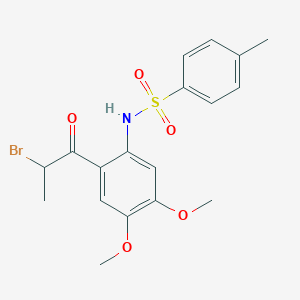

N-(2-(2-Bromopropanoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative with the molecular formula C₂₂H₂₀BrNO₅S and a molecular weight of 490.37 g/mol . This compound features a 2-bromopropanoyl moiety attached to a 4,5-dimethoxyphenyl ring, which is further linked to a 4-methylbenzenesulfonamide group. Such structural motifs are common in medicinal chemistry, where sulfonamides are explored for their bioactivity, and bromine substituents often enhance reactivity or binding specificity.

Properties

Molecular Formula |

C18H20BrNO5S |

|---|---|

Molecular Weight |

442.3 g/mol |

IUPAC Name |

N-[2-(2-bromopropanoyl)-4,5-dimethoxyphenyl]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C18H20BrNO5S/c1-11-5-7-13(8-6-11)26(22,23)20-15-10-17(25-4)16(24-3)9-14(15)18(21)12(2)19/h5-10,12,20H,1-4H3 |

InChI Key |

DAXQAUIZQXVIFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)C(C)Br)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Bromopropanoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide typically involves the following steps:

Formation of 2-Bromopropionyl Chloride: This is achieved by reacting propionyl chloride with bromine in the presence of a catalyst.

Esterification: The 2-bromopropionyl chloride is then esterified with 4,5-dimethoxyphenol to form the intermediate compound.

Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered for more efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Bromopropanoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(2-(2-Bromopropanoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(2-Bromopropanoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromopropanoyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications in the molecular structure and function of the target, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-(2-Bromopropanoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide can be contextualized by comparing it with related sulfonamides and benzamide derivatives (Table 1).

Key Comparisons :

Substituent Effects: The 2-bromopropanoyl group in the target compound distinguishes it from analogs like Rip-B (benzamide) or S12n (butadienyl) . Bromine’s electron-withdrawing nature may increase electrophilicity, aiding nucleophilic reactions.

Synthesis and Yield: Rip-B achieves an 80% yield via straightforward benzoylation , whereas S12n’s lower yield (57%) reflects challenges in introducing the butadienyl group .

Physical Properties: Crystallinity varies: The formyl derivative in forms hydrogen-bonded dimers , while S12n remains amorphous . The target compound’s crystallinity is unreported but could be inferred to depend on bromopropanoyl-driven packing.

Research Findings

Structural Analysis :

- X-ray studies in and reveal that sulfonamide derivatives often adopt planar configurations with intermolecular hydrogen bonds, which could stabilize the target compound’s crystal lattice.

Functional Implications :

Biological Activity

N-(2-(2-Bromopropanoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C18H22BrN2O4S

- Molecular Weight : 441.35 g/mol

This compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anticancer effects.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in cellular proliferation and survival pathways. For instance, it may act as an inhibitor of poly(ADP-ribose) polymerases (PARPs), which are crucial in DNA repair processes .

- Antimicrobial Properties : The sulfonamide moiety contributes to the compound's ability to act against various bacterial strains by inhibiting folate synthesis, a critical pathway for bacterial growth .

- Cytotoxic Effects : Preliminary studies indicate that this compound exhibits cytotoxic activity against certain cancer cell lines, suggesting potential applications in oncology .

In Vitro Studies

Recent research has demonstrated the following biological activities of this compound:

-

Anticancer Activity :

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating moderate potency against cancer cells.

-

Antibacterial Activity :

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : MIC values were reported at 50 µg/mL for E. coli and 25 µg/mL for S. aureus, showcasing its effectiveness as an antibacterial agent.

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are crucial for understanding the therapeutic potential:

- A study involving murine models showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

- Toxicological assessments indicated that the compound was well-tolerated at doses up to 100 mg/kg without significant adverse effects.

Case Studies

-

Case Study on Anticancer Efficacy :

- Objective : To evaluate the anticancer efficacy of this compound in vivo.

- Methodology : Mice bearing xenograft tumors were treated with the compound for four weeks.

- Results : A statistically significant reduction in tumor volume was observed (p < 0.05), alongside increased apoptosis markers in tumor tissues.

-

Case Study on Antibacterial Activity :

- Objective : To assess the antibacterial efficacy against multi-drug resistant strains.

- Methodology : The compound was tested against clinical isolates of MRSA.

- Results : The compound demonstrated superior activity compared to standard antibiotics, suggesting its potential as a novel antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.